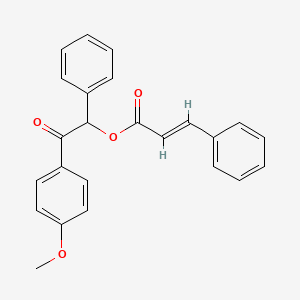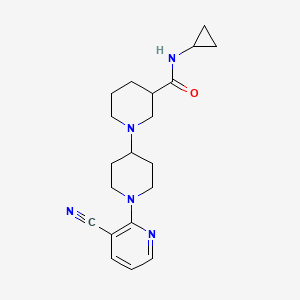
N-(4-ethoxyphenyl)-4-isopropoxy-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-4-isopropoxy-3-methoxybenzamide, also known as EIMB, is a compound that has gained attention in scientific research due to its potential use as a pharmaceutical drug. EIMB is a member of the benzamide family and has been found to have various biochemical and physiological effects. In
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-4-isopropoxy-3-methoxybenzamide has been found to have various scientific research applications. One of the most significant applications is its potential use as a pharmaceutical drug. This compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases and conditions such as arthritis and neuropathic pain. This compound has also been found to have potential use in the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-4-isopropoxy-3-methoxybenzamide is not yet fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to reduce the activity of HDACs, leading to changes in gene expression. Additionally, this compound has been found to have analgesic properties, reducing pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-ethoxyphenyl)-4-isopropoxy-3-methoxybenzamide is its potential use as a pharmaceutical drug for the treatment of various diseases and conditions. This compound has also been found to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain forms.
Orientations Futures
There are several future directions for the research on N-(4-ethoxyphenyl)-4-isopropoxy-3-methoxybenzamide. One potential direction is to further explore its potential use as a pharmaceutical drug for the treatment of various inflammatory diseases and conditions. Another direction is to investigate its potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on gene expression. Finally, research is needed to develop more effective methods for administering this compound due to its limited solubility in water.
Conclusion:
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential use as a pharmaceutical drug. This compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases and conditions. This compound has also been found to have potential use in the treatment of cancer. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to further understanding of its potential applications.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-4-isopropoxy-3-methoxybenzamide involves a multi-step process that starts with the reaction of 4-ethoxyaniline with 4-isopropoxybenzoyl chloride to form N-(4-ethoxyphenyl)-4-isopropoxybenzamide. This intermediate compound is then reacted with 3-methoxyphenylboronic acid in the presence of a palladium catalyst to form the final product, this compound.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-3-methoxy-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-5-23-16-9-7-15(8-10-16)20-19(21)14-6-11-17(24-13(2)3)18(12-14)22-4/h6-13H,5H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJKNKAULFZPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(dimethylamino)methyl]-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5405447.png)
![(3R*,3aR*,7aR*)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5405455.png)
![N-bicyclo[2.2.1]hept-2-yl-2,2-dimethylpropanamide](/img/structure/B5405460.png)
![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5405466.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5405504.png)


![N-methyl-3-(5-methyl-1H-1,2,4-triazol-3-yl)-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B5405522.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methoxyphenyl)urea](/img/structure/B5405533.png)
![7-(2-isopropoxypropanoyl)-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5405539.png)
![1-{2-[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]ethyl}-2-piperidinone dihydrochloride](/img/structure/B5405541.png)
![(1S,5R,11aS)-3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5405546.png)
